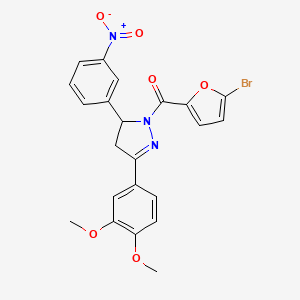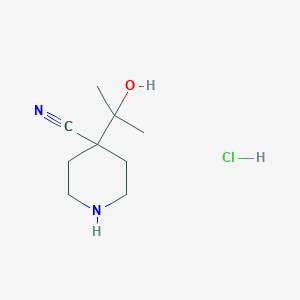
4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride” is a chemical compound with the CAS Number: 2490404-02-7 . It has a molecular weight of 204.7 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16N2O.ClH/c1-8(2,12)9(7-10)3-5-11-6-4-9;/h11-12H,3-6H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 204.7 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Pharmaceutical Development
EN300-27114627 is a piperidine derivative, a class of compounds extensively used in pharmaceutical development. Piperidine derivatives are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties . This compound can be explored for its potential in developing new medications targeting various diseases, leveraging its structural properties to enhance drug efficacy and safety.
Cancer Research
Piperidine derivatives have shown significant promise in cancer research. EN300-27114627 could be investigated for its cytotoxic effects on cancer cells. Studies have demonstrated that modifications on the piperidine ring can enhance the compound’s ability to inhibit cancer cell proliferation . This makes it a valuable candidate for developing new anticancer agents, particularly in targeting specific cancer cell lines.
Neuropharmacology
The piperidine structure is crucial in neuropharmacology, where it is used to design compounds that interact with the central nervous system. EN300-27114627 could be studied for its potential effects on neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems makes it a promising candidate for neuropharmacological research .
Synthetic Chemistry
In synthetic chemistry, EN300-27114627 can serve as a building block for creating more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of new compounds. Researchers can explore its use in developing novel synthetic pathways and methodologies, contributing to advancements in organic chemistry .
Antimicrobial Agents
Piperidine derivatives have been investigated for their antimicrobial properties. EN300-27114627 could be evaluated for its effectiveness against bacterial, fungal, and viral pathogens. By modifying its chemical structure, researchers can enhance its antimicrobial activity, potentially leading to the development of new antibiotics and antiviral drugs .
Material Science
Beyond biological applications, EN300-27114627 can be explored in material science. Its chemical properties may allow it to be used in the development of new materials with specific characteristics, such as improved thermal stability or enhanced mechanical properties. This can have applications in various industries, including electronics, aerospace, and automotive .
Safety And Hazards
The compound has several hazard statements associated with it, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation . Precautionary measures include avoiding breathing its mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
4-(2-hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-8(2,12)9(7-10)3-5-11-6-4-9;/h11-12H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORRQMLYRXKNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1(CCNCC1)C#N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxypropan-2-yl)piperidine-4-carbonitrile;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

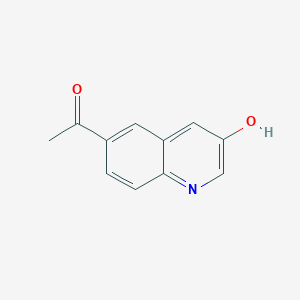

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2817352.png)


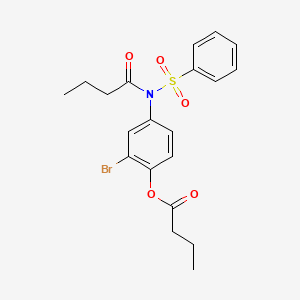


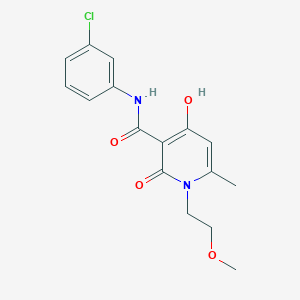
![4-tert-butyl-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2817362.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(dimethylamino)pyridin-3-yl]methyl}propanamide](/img/structure/B2817365.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2817369.png)
